molecular formula C5H7N3O B3306515 3,4-Pyridinediamine, 1-oxide CAS No. 927814-75-3

3,4-Pyridinediamine, 1-oxide

Cat. No.: B3306515
CAS No.: 927814-75-3
M. Wt: 125.13 g/mol
InChI Key: OQVJRAPKQCGAIK-UHFFFAOYSA-N
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Description

3,4-Pyridinediamine, 1-oxide is an organic compound with the molecular formula C5H7N3O. It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 4th positions and an oxide group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pyridinediamine, 1-oxide typically involves the oxidation of 3,4-Pyridinediamine. One common method is the reaction of 3,4-Pyridinediamine with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Pyridinediamine, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Pyridinediamine, 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Pyridinediamine, 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical environment. The presence of the oxide group can influence its binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

Uniqueness: The presence of both amino and oxide groups allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

1-hydroxy-4-iminopyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-1-2-8(9)3-5(4)7/h1-3,6,9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVJRAPKQCGAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C(C1=N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719455
Record name 3-Amino-4-iminopyridin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927814-75-3
Record name 3-Amino-4-iminopyridin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Pyridinediamine, 1-oxide
Reactant of Route 2
3,4-Pyridinediamine, 1-oxide
Reactant of Route 3
3,4-Pyridinediamine, 1-oxide
Reactant of Route 4
3,4-Pyridinediamine, 1-oxide
Reactant of Route 5
3,4-Pyridinediamine, 1-oxide
Reactant of Route 6
3,4-Pyridinediamine, 1-oxide

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